trans-3-(2-Thenoyl)acrylic Acid
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Overview
Description
trans-3-(2-Thenoyl)acrylic Acid is an organic compound characterized by the presence of a thiophene ring and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(2-Thenoyl)acrylic Acid typically involves the condensation of thiophene-2-carbaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the enone structure. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
trans-3-(2-Thenoyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
trans-3-(2-Thenoyl)acrylic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals
Mechanism of Action
The mechanism of action of trans-3-(2-Thenoyl)acrylic Acid involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the enone group.
4-oxo-4-phenylbut-2-enoic acid: Similar enone structure but with a phenyl ring instead of a thiophene ring.
2-acetylthiophene: Contains the thiophene ring and a carbonyl group but lacks the enone structure .
Uniqueness
trans-3-(2-Thenoyl)acrylic Acid is unique due to the combination of the thiophene ring and the enone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Trans-3-(2-Thenoyl)acrylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.
- Molecular Formula: C11H10O3S
- Molecular Weight: 218.26 g/mol
- CAS Number: 29953-71-7
This compound contains a thiophene moiety and an acrylic acid structure, contributing to its unique reactivity and biological properties.
Synthesis
The compound can be synthesized through various methods, typically involving the condensation of 2-thenoyl chloride with acrylic acid derivatives. The reaction conditions often require careful control to optimize yield and purity.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. A study showed that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 18 | 200 |
Antitumor Activity
Research has indicated that this compound possesses antitumor properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
Case Study: Antitumor Effects
A recent study assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated:
- IC50 Value: 25 µM after 48 hours of treatment.
- Mechanism: Induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using animal models of inflammation demonstrated that this compound significantly reduced edema and inflammatory markers.
Research Findings:
A study on carrageenan-induced paw edema in rats showed:
- Reduction in Edema: 40% at a dose of 50 mg/kg.
- Cytokine Levels: Decreased levels of TNF-alpha and IL-6 were observed post-treatment.
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of NF-kB Pathway: This leads to reduced expression of pro-inflammatory cytokines.
- Induction of Apoptosis: Triggering mitochondrial pathways enhances cytochrome c release, leading to cell death in tumor cells.
- Membrane Disruption: The compound interacts with bacterial membranes, leading to cell lysis.
Properties
IUPAC Name |
(E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-5H,(H,10,11)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYPJRMSXWPEO-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.